2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic compound that features a benzylsulfonyl group attached to an indole ring, which is further connected to a morpholinoethanone moiety
Mechanism of Action
Target of Action
It’s worth noting that sulfonamide-based indole analogs, such as this compound, have been associated with a variety of pharmacological actions . They have been long employed as an active ingredient in drug design and production due to their physiological action .
Mode of Action
It’s known that indole derivatives possess a variety of biological effects, including anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties
Biochemical Pathways
It’s known that metabolic pathways are a series of chemical reactions that modify a starting molecule step-by-step, eventually yielding a final product
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug design as it influences the bioavailability of a compound
Result of Action
It’s known that indole derivatives have biological effects and possess anti-inflammatory, antitubercular, antidiabetic, antioxidant, anticancer, anticholinesterases, and antiviral properties
Action Environment
It’s known that environmental factors can significantly influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone typically involves multiple steps:
Formation of the Indole Core: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylsulfonyl Group: The indole derivative is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholinoethanone Moiety: The final step involves the reaction of the sulfonylated indole with morpholinoethanone under conditions that facilitate nucleophilic substitution, often using a catalyst like palladium or copper.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions include oxidized indole derivatives, reduced sulfonyl compounds, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its indole core is a common motif in many bioactive molecules, and the presence of the benzylsulfonyl and morpholinoethanone groups can enhance its pharmacokinetic properties.
Industry
In the material science industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the exploration of novel functionalities in polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Methylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
2-(3-(Phenylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone: Features a phenylsulfonyl group, offering different electronic properties.
2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-1-piperidinoethanone: Contains a piperidino group instead of a morpholino group, affecting its pharmacokinetic profile.
Uniqueness
The uniqueness of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-1-morpholinoethanone lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzylsulfonyl group provides steric bulk and electronic effects, while the morpholinoethanone moiety enhances solubility and bioavailability.
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-10-12-27-13-11-22)15-23-14-20(18-8-4-5-9-19(18)23)28(25,26)16-17-6-2-1-3-7-17/h1-9,14H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMPJLSGYXKKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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